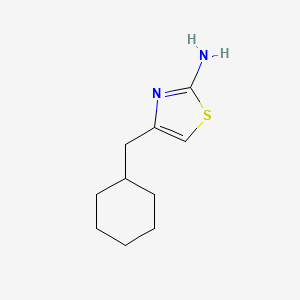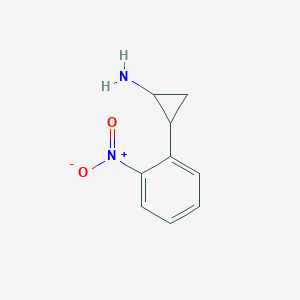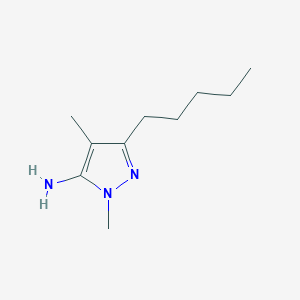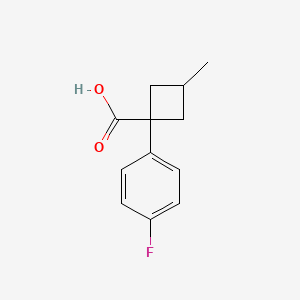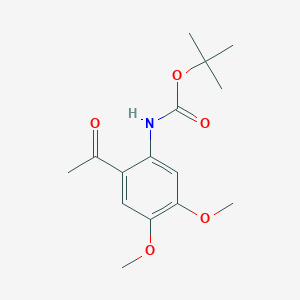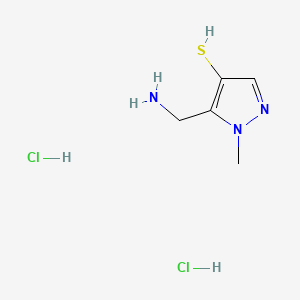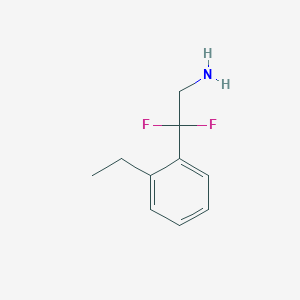
4-(Quinoxalin-2-yl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Quinoxalin-2-yl)but-3-en-2-one is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and chemical properties, making them valuable in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinoxalin-2-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of quinoxaline derivatives with appropriate alkenes under specific conditions. For example, a one-step electrochemical oxidative cross-dehydrogenative coupling process can be used to synthesize quinoxaline derivatives . This method is simple, operationally convenient, and compatible with a broad range of substrates, enabling the synthesis of the desired coupling products in good to excellent yields without the use of any catalyst or chemical oxidant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and the availability of starting materials.
化学反応の分析
Types of Reactions: 4-(Quinoxalin-2-yl)but-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The direct functionalization of quinoxalin-2(1H)-ones via C–H bond activation has attracted considerable attention due to their diverse biological activities and chemical properties . Common reactions include arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT), which is used in dehydrogenative coupling approaches . Other reagents and conditions may vary depending on the specific reaction being performed.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, selective alkylation of quinoxalin-2(1H)-one with hydrocarbons can yield various alkylated quinoxaline derivatives .
科学的研究の応用
4-(Quinoxalin-2-yl)but-3-en-2-one has a wide range of scientific research applications due to its unique chemical properties and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoxaline derivatives are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory activities . These compounds are also used in the development of pharmaceuticals and as intermediates in the synthesis of bioactive molecules.
作用機序
The mechanism of action of 4-(Quinoxalin-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation is a key mechanism that contributes to their biological activities . This process involves the activation of C–H bonds and subsequent functionalization, leading to the formation of various biologically active compounds.
類似化合物との比較
4-(Quinoxalin-2-yl)but-3-en-2-one can be compared with other similar compounds in the quinoxaline family. Similar compounds include quinoxalin-2(1H)-one, 3-(indol-2-yl)quinoxalin-2(1H)-one, and 3-trifluoroalkylated quinoxalin-2(1H)-ones . These compounds share similar chemical structures and properties but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
特性
分子式 |
C12H10N2O |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
(E)-4-quinoxalin-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C12H10N2O/c1-9(15)6-7-10-8-13-11-4-2-3-5-12(11)14-10/h2-8H,1H3/b7-6+ |
InChIキー |
ICHOUCCWGSWNER-VOTSOKGWSA-N |
異性体SMILES |
CC(=O)/C=C/C1=NC2=CC=CC=C2N=C1 |
正規SMILES |
CC(=O)C=CC1=NC2=CC=CC=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



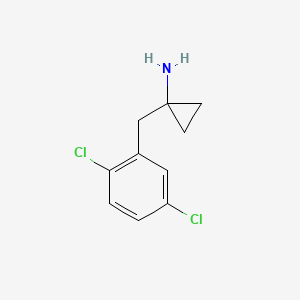
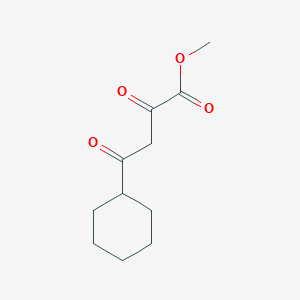
![5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-onehydrochloride](/img/structure/B13525970.png)
